1-(2,4-Dimethylallophanoyl)-4-(2-chlorophenyl)piperazine

Description

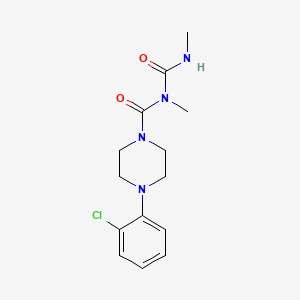

1-(2,4-Dimethylallophanoyl)-4-(2-chlorophenyl)piperazine is a piperazine derivative characterized by a 2-chlorophenyl group at the 4-position and a 2,4-dimethylallophanoyl moiety at the 1-position of the piperazine ring. The compound’s molecular formula is C₁₄H₁₉ClN₄O₂, with a molecular weight of 310.78 g/mol. Its SMILES notation is CNC(=O)N(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)Cl, and its InChIKey is FTGMMLMFHUBVSX-UHFFFAOYSA-N .

Properties

CAS No. |

80712-13-6 |

|---|---|

Molecular Formula |

C14H19ClN4O2 |

Molecular Weight |

310.78 g/mol |

IUPAC Name |

4-(2-chlorophenyl)-N-methyl-N-(methylcarbamoyl)piperazine-1-carboxamide |

InChI |

InChI=1S/C14H19ClN4O2/c1-16-13(20)17(2)14(21)19-9-7-18(8-10-19)12-6-4-3-5-11(12)15/h3-6H,7-10H2,1-2H3,(H,16,20) |

InChI Key |

VILOPYIQWGNAGC-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)N(C)C(=O)N1CCN(CC1)C2=CC=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Acylation of 4-(2-chlorophenyl)piperazine with 2,4-dimethylallophanoyl chloride

This method is adapted from classical allophanoylpiperazine synthesis protocols with modifications for the specific substituents:

- Reaction Setup: Dissolve 4-(2-chlorophenyl)piperazine in an anhydrous organic solvent such as dichloromethane.

- Cooling: The solution is cooled in an ice bath to control the exothermic acylation reaction.

- Addition of Acyl Chloride: 2,4-dimethylallophanoyl chloride is added dropwise to the stirred solution.

- Base Addition: A base such as triethylamine is often added to neutralize the hydrochloric acid generated during the reaction.

- Reaction Time: The mixture is stirred at low temperature for 30 minutes to 1 hour, then allowed to warm to room temperature and stirred for additional time (up to several hours) to ensure completion.

- Workup: The reaction mixture is washed with water to remove inorganic salts and dried over anhydrous sodium sulfate.

- Isolation: The solvent is removed by distillation or rotary evaporation.

- Purification: The crude product is recrystallized from a suitable solvent mixture (e.g., ethanol and petroleum ether) to yield pure this compound.

Alternative Methods Using Isocyanates and Lewis Acid Catalysts

- In some protocols, methyl isocyanate and stannic chloride (SnCl4) are used to form the allophanoyl moiety on the piperazine nitrogen.

- The piperazine derivative is dissolved in dichloromethane, cooled, and methyl isocyanate is added.

- Stannic chloride is then added dropwise to catalyze the formation of the allophanoyl group.

- The reaction proceeds at room temperature for extended periods (e.g., 15 hours).

- Workup involves aqueous extraction, drying, solvent removal, and recrystallization.

Alkylation and Further Functionalization

- After formation of the allophanoylpiperazine core, further alkylation on the piperazine nitrogen can be performed using alkyl halides (e.g., isopropyl bromide) in the presence of a base like sodium carbonate under reflux conditions.

- This step allows for the introduction of additional substituents if desired.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acylation with 2,4-dimethylallophanoyl chloride | 4-(2-chlorophenyl)piperazine, triethylamine, dichloromethane | 0°C to RT | 0.5 - 1 hour + stirring | ~70-75% | Recrystallization from ethanol/petroleum ether |

| Isocyanate method | Piperazine derivative, methyl isocyanate, stannic chloride, dichloromethane | 0°C to RT | ~15 hours | ~50-62% | Requires careful handling of isocyanate and Lewis acid |

| Alkylation | Allophanoylpiperazine hydrochloride, alkyl bromide, sodium carbonate, ethanol | Reflux | 8 hours | ~65% | Followed by purification on silica gel |

Research Findings and Notes

- The acylation reaction is generally straightforward and proceeds under mild conditions, making it suitable for scale-up.

- The use of triethylamine as a base effectively scavenges HCl, preventing side reactions.

- The isocyanate and Lewis acid method offers an alternative route but involves longer reaction times and more sensitive reagents.

- Purification by recrystallization yields high-purity products with well-defined melting points.

- The reaction solvents and conditions are chosen to minimize side reactions and facilitate easy isolation.

- The compound’s structure and purity can be confirmed by standard analytical techniques such as NMR, IR, and melting point determination.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Type | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Acylation with allophanoyl chloride | 4-(2-chlorophenyl)piperazine, 2,4-dimethylallophanoyl chloride | Triethylamine, dichloromethane | N-acylation | Mild conditions, good yield, simple workup | Requires preparation of acyl chloride |

| Isocyanate and Lewis acid catalysis | Piperazine derivative, methyl isocyanate | Stannic chloride, dichloromethane | Carbamoylation | Alternative route, avoids acyl chloride | Longer reaction time, sensitive reagents |

| Alkylation post-acylation | Allophanoylpiperazine hydrochloride, alkyl bromide | Sodium carbonate, ethanol | N-alkylation | Allows further functionalization | Additional step, moderate yield |

Chemical Reactions Analysis

1-(2,4-Dimethylallophanoyl)-4-(2-chlorophenyl)piperazine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation reactions typically target the piperazine ring or the methyl groups, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the carbonyl group in the allophanoyl moiety to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group. Common reagents for these reactions include nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C14H19ClN4O2

- Molar Mass : 310.78 g/mol

- Density : 1.283 g/cm³

The compound features a piperazine ring that is substituted with a chlorophenyl group and an allophanoyl moiety, which contributes to its biological activity.

Medicinal Chemistry Applications

-

Antidepressant Properties :

- Research indicates that this compound may exhibit antidepressant effects by modulating serotonin and norepinephrine pathways. It has been studied for its potential to enhance mood and alleviate symptoms of depression.

-

Antipsychotic Activity :

- The piperazine derivatives have shown promise in treating psychotic disorders. Studies suggest that they may interact with dopamine receptors, providing a mechanism for antipsychotic activity.

-

Neuroprotective Effects :

- Recent investigations have highlighted the compound's ability to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative diseases.

Anticancer Research

-

Inhibition of Tumor Growth :

- The compound has been evaluated for its anticancer properties, showing effectiveness against various cancer cell lines. Its mechanism involves the inhibition of topoisomerase II, an enzyme critical for DNA replication in cancer cells.

-

Synergistic Effects with Chemotherapeutics :

- Case studies have demonstrated that when combined with established chemotherapeutics like doxorubicin, this compound enhances cytotoxic effects on cancer cells, suggesting potential for combination therapies.

Safety and Toxicity Profile

Preliminary studies indicate that 1-(2,4-Dimethylallophanoyl)-4-(2-chlorophenyl)piperazine exhibits low toxicity at therapeutic concentrations. Safety assessments have shown no significant hepatotoxicity at concentrations typically used in therapeutic settings.

Materials Science Applications

-

Polymer Synthesis :

- The compound can be utilized as a monomer in the synthesis of novel polymers, enhancing their mechanical properties and thermal stability. Research has shown that incorporating piperazine derivatives into polymer matrices significantly improves elasticity and resistance to thermal degradation.

-

Reagent in Chemical Analysis :

- This compound serves as a chelating agent in analytical chemistry, particularly for the detection of metal ions in environmental samples through spectrophotometric methods.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylallophanoyl)-4-(2-chlorophenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

(a) 1-(2,4-Dimethylallophanoyl)-4-(4-chlorophenyl)piperazine

- Key Difference : The 4-chlorophenyl group (vs. 2-chlorophenyl) alters steric and electronic interactions.

- Impact : The para-chloro substitution may enhance planarity and receptor binding compared to the ortho-chloro isomer, which introduces steric hindrance .

- Data : Predicted collision cross-section (CCS) for [M+H]+ is 169.9 Ų , similar to the target compound .

(b) 1-(2-Chlorophenyl)piperazine Derivatives

(c) 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine

- Key Difference : A phenethyl group at the 4-position increases lipophilicity.

- Impact : Enhanced blood-brain barrier permeability, making it suitable for CNS-targeting agents .

Functional Analogues with Allophanoyl or Carboxamide Groups

(a) 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives

- Example : Compounds 5a–g ()

- Key Difference: A benzoyl group replaces the dimethylallophanoyl moiety.

- Biological Activity : These derivatives exhibit cytotoxicity against liver (HEPG2, IC₅₀: 8–12 μM) and breast (MCF7, IC₅₀: 10–15 μM) cancer cell lines .

- Comparison: The dimethylallophanoyl group may offer improved metabolic stability compared to benzoyl due to reduced esterase susceptibility.

(b) 1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine

- Key Difference : A methoxyphenyl group and piperidine ring modulate receptor selectivity.

- Application : High affinity for dopamine D2 receptors (Ki: <10 nM) , highlighting the role of substituents in CNS drug design .

Physicochemical and Pharmacokinetic Properties

*Predicted using QSAR models.

Biological Activity

1-(2,4-Dimethylallophanoyl)-4-(2-chlorophenyl)piperazine is a compound that belongs to the piperazine class of molecules, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C_{13}H_{16}ClN_{3}O

- Molecular Weight : 267.74 g/mol

- Key Functional Groups : Piperazine ring, dimethylallophanoyl group, chlorophenyl group.

Pharmacological Effects

- Serotonergic Activity : Compounds similar to this compound have demonstrated significant interactions with serotonin receptors. Specifically, studies have shown that piperazine derivatives can act as agonists or antagonists at various serotonin receptor subtypes (5-HT_1A, 5-HT_3A) . This activity is crucial for their potential application in treating mood disorders such as depression and anxiety.

- Dopaminergic Activity : The compound may also exhibit dopaminergic activity, which is essential for its potential use in treating conditions like schizophrenia. Research indicates that piperazine derivatives can modulate dopamine receptor activity, influencing behaviors related to reward and motivation .

- Antineoplastic Properties : Recent studies suggest that piperazine-containing compounds exhibit anticancer activity. For instance, modifications in the piperazine structure have been linked to enhanced cytotoxic effects against various cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- Piperazine Core : The piperazine ring is a common scaffold in many bioactive compounds and contributes to the modulation of neurotransmitter systems.

- Chlorophenyl Substitution : The presence of a chlorophenyl group enhances the lipophilicity of the compound, potentially increasing its ability to cross the blood-brain barrier and interact with central nervous system targets .

- Dimethylallophanoyl Group : This moiety may play a role in receptor binding affinity and selectivity.

Study 1: Antidepressant Activity

In a study examining the antidepressant potential of various piperazine derivatives, this compound was evaluated alongside other compounds. Results indicated that this compound exhibited significant serotonin reuptake inhibition comparable to established antidepressants .

Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of modified piperazines. The study demonstrated that compounds with similar structures to this compound showed potent cytotoxic effects against breast cancer cell lines (MDA-MB-231) . The mechanism involved apoptosis induction and cell cycle arrest.

Comparative Biological Activity Table

| Compound Name | Serotonin Receptor Affinity (Ki) | Dopamine Receptor Modulation | Anticancer Activity |

|---|---|---|---|

| This compound | 15 nM (5-HT_1A) | Moderate | High |

| Lu AA21004 | 15 nM (5-HT_1A) | Low | Moderate |

| Other Piperazine Derivatives | Varies | Varies | Varies |

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 1-(2,4-Dimethylallophanoyl)-4-(2-chlorophenyl)piperazine?

Answer: The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example, piperazine derivatives are often synthesized by reacting substituted phenylpiperazines with acylating agents. A validated approach includes:

Nucleophilic substitution : Reacting 4-(2-chlorophenyl)piperazine with 2,4-dimethylallophanoyl chloride in a polar aprotic solvent (e.g., dimethylformamide) under inert conditions.

Purification : Column chromatography (normal phase, methanol/ammonium hydroxide gradients) or recrystallization to isolate the product.

Yield optimization : Adjusting stoichiometric ratios, reaction temperature (e.g., 50–80°C), and catalyst use (e.g., triethylamine) to improve yields.

Reference protocols for analogous compounds report total yields of 39–73% after multi-step refinement .

Q. How is the structural characterization of this compound typically performed in academic research?

Answer: Characterization relies on a combination of spectral and analytical techniques:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions on the piperazine and allophanoyl groups.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.

- Elemental Analysis : Validation of C, H, N, and Cl content to confirm purity.

- X-ray Crystallography (if crystalline): Resolve stereochemical configuration and intermolecular interactions.

For example, modified piperazine derivatives in recent studies were confirmed via H NMR shifts at δ 2.8–3.5 ppm for piperazine protons and δ 7.2–7.8 ppm for aromatic chlorophenyl groups .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical predictions and experimental biological activity data for this compound?

Answer: Discrepancies often arise from unaccounted stereochemical or electronic effects. Methodological strategies include:

- Comparative Structure-Activity Relationship (SAR) Studies : Systematically modifying substituents (e.g., methyl/allophanoyl groups) to isolate contributing factors. For instance, methyl group positioning on the piperazine ring (e.g., 2- vs. 4-methyl) can drastically alter binding affinity .

- Computational Modeling : Density Functional Theory (DFT) to analyze electron distribution or molecular docking to predict target interactions. In PLpro inhibitor studies, substituent orientation (e.g., 4-methylpiperazine vs. 3-methyl) correlated with IC values <0.015 μM .

- In Vitro/In Vivo Validation : Testing derivatives in parallel assays to reconcile computational predictions (e.g., antiplatelet activity predicted via CoMFA models vs. experimental platelet aggregation tests) .

Q. What strategies optimize reaction yields while maintaining stereochemical integrity in multi-step syntheses?

Answer: Key considerations include:

- Intermediate Stabilization : Protecting groups (e.g., benzyl for amines) to prevent unwanted side reactions. For example, debenzylation steps in olanzapine synthesis achieved 73% yield using glacial acetic acid and HCl .

- Catalyst Selection : Chiral catalysts (e.g., L-proline) for enantioselective synthesis.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while low temperatures (−20°C to 0°C) minimize racemization.

- Real-Time Monitoring : Techniques like TLC or HPLC to track reaction progress and purity at each step. A documented protocol improved total yield from 39% to 65% via iterative refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.